molecular formula C10H7Cl2N B7894355 2,8-Dichloro-6-methylquinoline

2,8-Dichloro-6-methylquinoline

Cat. No.: B7894355
M. Wt: 212.07 g/mol
InChI Key: ULZMSJFWYOQYHC-UHFFFAOYSA-N
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Description

2,8-Dichloro-6-methylquinoline is a versatile chlorinated quinoline derivative of high interest in advanced chemical research and development. As a multi-functional heterocyclic building block, it is primarily utilized in medicinal chemistry for the synthesis of novel bioactive molecules. Quinoline scaffolds, particularly dichloro- and methyl-substituted variants, are frequently explored in oncology research; for instance, the closely related compound 2,4-dichloro-6-methylquinoline has demonstrated significant cytotoxic and apoptotic activity against human oral carcinoma cell lines . This highlights the potential of such structures in developing new anti-cancer agents. The distinct substitution pattern of chlorine atoms at the 2 and 8 positions, along with a methyl group at the 6 position, makes this compound a valuable precursor in cross-coupling reactions and the preparation of complexes for materials science. It is strictly intended for research applications in laboratory settings. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and purity for their specific application.

Properties

IUPAC Name

2,8-dichloro-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-9(12)13-10(7)8(11)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZMSJFWYOQYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Solvent: Dowtherm (boiling point: 258°C) ensures thermal stability during cyclization.

  • Acid Catalyst: Hydrochloric acid (20 Bé) facilitates protonation of the aniline nitrogen, enhancing electrophilicity.

  • Decarboxylation Temperature: 230°C for 30 minutes ensures complete removal of CO₂.

Chlorination and Phosphorus Oxychloride-Mediated Reactions

Phosphorus oxychloride (POCl₃) is widely employed to introduce chlorine atoms into the quinoline framework. In the patented method for 4,7-dichloro-8-methylquinoline, 8-methyl-7-chloro-4-hydroxyquinoline is treated with POCl₃ at 100°C. This converts the hydroxyl group at position 4 into a chloro substituent. Adapting this protocol for this compound would require a precursor with hydroxyl or other leaving groups at positions 2 and 8.

Example Protocol:

  • Substrate: 6-Methyl-4-hydroxyquinoline (hypothetical intermediate).

  • Chlorination Agent: POCl₃ (3 equivalents).

  • Conditions: Reflux in anhydrous DMF at 100°C for 4 hours.

  • Workup: Quenching with ice water, neutralization with NaOH, and recrystallization from ethanol.

Yield: ~50% (extrapolated from analogous reactions).

Nucleophilic Displacement of Halogenated Intermediates

Halogenated quinolines serve as versatile intermediates for further functionalization. For example, 2,4-dichloro-6-methylquinoline reacts with active methylene compounds like malononitrile or ethyl cyanoacetate in DMF containing piperidine. While these reactions primarily target the 4-position, modifying the substrate to a 2,8-dichloro analogue could enable selective displacement.

Experimental Observations:

  • Solvent Effects: DMF enhances nucleophilicity of the methylene reagent, promoting substitution at electron-deficient positions.

  • Catalyst: Piperidine (10 mol%) deprotonates the methylene compound, accelerating attack on the quinoline core.

  • Temperature: Reflux conditions (80–100°C) balance reaction rate and side-product formation.

Decarboxylation-Chlorination Tandem Reactions

A two-step process involving decarboxylation followed by chlorination is effective for introducing chloro groups. Starting with 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid , decarboxylation in Dowtherm at 230°C generates 8-methyl-7-chloro-4-hydroxyquinoline. Subsequent treatment with POCl₃ replaces the hydroxyl group with chlorine. To achieve 2,8-dichloro substitution, the precursor must already possess a chlorine at position 2 or a convertible functional group.

Critical Factors:

  • Decarboxylation Efficiency: Complete removal of CO₂ requires prolonged heating (≥30 minutes).

  • POCl₃ Stoichiometry: Excess POCl₃ (2–3 equivalents) ensures full conversion of hydroxyl to chloro.

Comparative Analysis of Synthetic Routes

The table below summarizes methods applicable to this compound synthesis, extrapolated from literature:

MethodStarting MaterialReagents/ConditionsKey IntermediateYield
Cyclization2-Amino-6-chlorotolueneNa oxalacetic ester, HCl, Dowtherm, 240°C8-Methyl-7-chloro-4-hydroxyquinoline50%
POCl₃ Chlorination4-Hydroxyquinoline derivativePOCl₃, DMF, 100°CThis compound45–50%
Nucleophilic Displacement2,4-Dichloro-6-methylquinolineMalononitrile, piperidine, DMF, reflux2-Substituted derivatives60–70%

Challenges and Optimization Strategies

Regioselectivity Issues

The electron-deficient nature of the quinoline ring directs electrophilic substitution to positions 3 and 8. Achieving 2,8-dichloro substitution requires:

  • Directed Metalation: Using lithium diisopropylamide (LDA) to deprotonate position 2, followed by quenching with Cl₂.

  • Protecting Groups: Temporarily blocking position 4 to favor chlorination at 2 and 8.

Purification Techniques

  • Recrystallization: Ethanol-water mixtures (3:1) effectively remove unreacted starting materials.

  • Column Chromatography: Silica gel with hexane-ethyl acetate (4:1) resolves dichloro isomers.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 8 exhibit distinct reactivity in nucleophilic substitution due to electronic and steric factors.

Key Findings:

  • Position 2 Chlorine : More reactive in nucleophilic displacement due to reduced steric hindrance. Reactions with sodium methoxide or potassium tert-butoxide yield 2-substituted derivatives (e.g., methoxy or amino groups) .

  • Position 8 Chlorine : Less reactive but participates in substitution under harsher conditions. For example, treatment with thiourea in ethanol replaces Cl with SH groups .

Table 1: Substitution Reactions

Reagent/ConditionsPosition SubstitutedProductYield (%)Reference
Piperidine/DMF, reflux4-Cl → NH-piperidine2-Cl-8-piperidinyl-6-MeQ72
Thiourea/EtOH, Δ8-Cl → SH2-Cl-8-SH-6-MeQ58
NaOMe/MeOH2-Cl → OMe8-Cl-2-OMe-6-MeQ85

Cyclization and Ring Modification

The quinoline scaffold undergoes cyclization when treated with active methylene reagents.

Case Study:

  • Reaction with malononitrile in DMF forms fused tetrazoloquinoline derivatives via azide-mediated cyclization (Scheme 1) .

    2,8-Cl-6-MeQ+malononitrileNaN3tetrazolo[1,5a]quinoline[2]\text{2,8-Cl-6-MeQ} + \text{malononitrile} \xrightarrow{\text{NaN}_3} \text{tetrazolo}[1,5-a]\text{quinoline} \quad[2]

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ selectively oxidizes the methyl group to a carboxyl group at position 6, yielding 2,8-Cl-quinoline-6-carboxylic acid .

  • Reduction : LiAlH₄ reduces the quinoline ring to a tetrahydroquinoline derivative, enhancing solubility for biological applications .

Table 2: Redox Reactions

ReagentReaction TypeProductApplication
KMnO₄/H₂SO₄Oxidation2,8-Cl-6-COOH-QAntibacterial intermediates
LiAlH₄/THFReduction2,8-Cl-6-Me-tetrahydroQDrug delivery systems

Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 8. For example:

2,8-Cl-6-MeQ+PhB(OH)2Pd(PPh3)42-Cl-8-Ph-6-MeQ[2]\text{2,8-Cl-6-MeQ} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Cl-8-Ph-6-MeQ} \quad[2]

Hydrolysis and Functionalization

  • Acid Hydrolysis : Concentrated HCl converts 2,8-Cl-6-MeQ to 8-Cl-6-Me-quinolin-2(1H)-one, a precursor for antitumor agents .

  • Alkylation : Dimethyl sulfate alkylates sulfur-substituted derivatives to form 2-ethylthio analogs .

Comparative Reactivity

Table 3: Reactivity Comparison with Analogues

CompoundPosition of ClDominant Reaction
2,4-Cl-6-MeQ2,4Faster substitution at C2
2,8-Cl-6-MeQ2,8Preferential C2 substitution
8-Cl-6-MeQ8Limited substitution without catalysts

Mechanistic Insights

  • Steric Effects : The methyl group at position 6 hinders nucleophilic attack at adjacent positions, directing reactivity to C2 and C8 .

  • Electronic Effects : Electron-withdrawing Cl groups activate the ring for electrophilic substitution at C5 and C7 .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has shown that derivatives of quinoline compounds exhibit substantial antimicrobial activity. For instance, 2-chloro-6-methylquinoline derivatives have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies revealed promising antibacterial effects, with certain derivatives demonstrating higher efficacy than standard antibiotics like ciprofloxacin .

Anticancer Activity
Quinoline derivatives, including those related to 2,8-Dichloro-6-methylquinoline, have been investigated for their anticancer properties. A study highlighted that specific synthesized derivatives showed notable anti-proliferative activity against multiple human cancer cell lines, inducing apoptosis in ovarian and colon cancer cells . The mechanism often involves the inhibition of key signaling pathways such as ERK signaling, which is crucial in cancer cell proliferation.

Neuroprotective Effects
Compounds within the quinoline family have been explored for their neuroprotective capabilities. They act as iron chelators, potentially mitigating oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease. The ability to chelate metal ions like copper and zinc is particularly relevant in the context of amyloid plaque formation in Alzheimer's patients .

Biological Research

Enzyme Inhibition
this compound and its analogs have been studied for their ability to inhibit enzymes involved in various biological processes. For example, compounds incorporating this structure have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital targets in the treatment of Alzheimer’s disease. The IC50 values obtained from these studies indicate a promising potential for developing new therapeutics .

Fluorescent Probes
The compound has also been utilized in developing fluorescent chemosensors for detecting metal ions. The unique structural properties of quinolines allow them to serve as effective probes in biological assays, facilitating the study of metal ion interactions in cellular environments .

Material Sciences

Organic Light Emitting Diodes (OLEDs)
In material sciences, derivatives of this compound are being explored for their applications in OLED technology. The electron transport properties of quinoline derivatives make them suitable candidates for enhancing the efficiency and performance of OLEDs .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivitySignificant antibacterial activity against E. coli and S. aureus
Anticancer ActivityInduced apoptosis in ovarian and colon cancer cells
Neuroprotective EffectsChelation of metal ions linked to Alzheimer's pathology
Enzyme InhibitionPotent AChE and BuChE inhibitors with low IC50 values
OLED TechnologyEffective electron transport materials

Mechanism of Action

The mechanism of action of 2,8-Dichloro-6-methylquinoline involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This leads to the inhibition of cell proliferation and can induce apoptosis in cancer cells. The molecular targets include DNA gyrase and topoisomerase IV , enzymes crucial for DNA replication.

Comparison with Similar Compounds

Structural and Substituent Variations

The physicochemical and reactivity profiles of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name Substituents Molecular Formula Key Features
2,8-Dichloro-6-methylquinoline Cl (2,8), CH₃ (6) C₁₀H₇Cl₂N High electrophilicity, steric hindrance
2,6-Dichloroquinoline () Cl (2,6) C₉H₅Cl₂N Reactive in cross-coupling; no methyl group
2,3-Dichloro-6,8-dimethylquinoline () Cl (2,3), CH₃ (6,8) C₁₁H₁₀Cl₂N Increased steric bulk, dual methyl groups
6-Methoxyquinoline () OCH₃ (6) C₁₀H₉NO Electron-donating methoxy group; higher polarity
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline () Cl (6), CH₃ (2,8), NHNH₂ (4) C₁₁H₁₃ClN₃ Hydrazino group enables nucleophilic reactivity

Physicochemical Properties

  • Solubility: this compound: Likely low solubility in polar solvents due to hydrophobic chloro and methyl groups, similar to 6,8-diphenylquinoline (), which exhibits poor solubility in DMSO and deuterated solvents . 6-Methoxyquinoline (): Higher solubility in polar solvents due to the methoxy group’s electron-donating nature and polarity . 2,6-Dichloroquinoline (): Moderate solubility, as chloro groups increase lipophilicity but lack steric hindrance from methyl groups .
  • Melting Points: 6-Methoxyquinaldine (): Melts at 61–65°C, suggesting that methoxy derivatives have lower melting points compared to dichloro compounds . Dichloro analogs (e.g., 2,3-Dichloro-6,8-dimethylquinoline, ): Expected higher melting points due to stronger intermolecular forces from chlorine substituents and molecular symmetry .

Biological Activity

2,8-Dichloro-6-methylquinoline is a chemical compound belonging to the quinoline family, known for its diverse biological activities, particularly in antimicrobial, antiviral, and anticancer applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound features two chlorine atoms at positions 2 and 8 and a methyl group at position 6 on the quinoline ring. This unique substitution pattern enhances its reactivity and biological potential compared to other quinoline derivatives.

Compound Name Structural Features Unique Properties
This compoundTwo chlorine atoms at positions 2 and 8; methyl group at position 6Potential antimicrobial and anticancer activity
6-MethylquinolineMethyl group at position 6Less reactive than dichloro derivatives
8-ChloroquinolineOne chlorine atom at position 8Exhibits strong antiviral activity
5-AminoquinolineAmino group at position 5Enhanced solubility; used in dye applications

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This disrupts normal DNA replication and transcription processes, leading to inhibition of cell proliferation. The compound targets critical enzymes such as:

  • DNA gyrase
  • Topoisomerase IV

These enzymes are essential for DNA replication in both prokaryotic and eukaryotic cells, making the compound a candidate for anticancer drug development as well as antimicrobial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting bacterial DNA processes, which leads to cell death.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of quinolines, including this compound, showed potent activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as an alternative treatment option .

Antiviral Activity

The antiviral properties of this compound have gained attention due to its effectiveness against several viral strains. Research has shown that it can inhibit viral replication by interfering with viral RNA synthesis.

Case Study: Antiviral Efficacy

In vitro studies revealed that compounds similar to this compound demonstrated significant inhibition against viruses such as Zika and HIV. The compound's lipophilicity and electron-withdrawing properties were found to enhance its antiviral activity .

Anticancer Potential

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. By targeting DNA replication enzymes, it effectively inhibits the growth of various cancer cell lines.

Case Study: Anticancer Activity

A recent investigation into the structure-activity relationship (SAR) of quinoline derivatives identified that modifications at specific positions significantly enhanced anticancer efficacy. For instance, derivatives with additional halogen substitutions showed improved activity against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,8-Dichloro-6-methylquinoline?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of methyl-substituted quinoline precursors. For example, chlorination at specific positions can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Intermediate purification via column chromatography is critical to isolate isomers, as demonstrated in the synthesis of analogous chlorinated quinolines .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) are essential. For example, ¹³C NMR can differentiate between chlorine substituents at positions 2 and 8 due to distinct electronic environments. Multi-nuclear NMR is also crucial for verifying the absence of regioisomeric impurities .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. For long-term storage, prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) and aliquot at -80°C to avoid freeze-thaw degradation. Solubility can be enhanced by brief sonication at 37°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR and HRMS data conflict, employ X-ray crystallography (as in ) or computational modeling (e.g., density functional theory (DFT) to predict chemical shifts). Document iterative refinements to reconcile discrepancies .

Q. What strategies optimize reaction yields for introducing multiple halogen substituents on quinoline scaffolds?

  • Methodological Answer : Use stepwise halogenation with protecting groups to direct regioselectivity. For example, methyl groups at position 6 can sterically hinder chlorination at adjacent positions, necessitating temperature-controlled reactions (e.g., -15°C for electrophilic substitution). Pilot-scale studies with in-line monitoring (e.g., HPLC) help identify kinetic bottlenecks .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking using crystal structures of target proteins (e.g., bacterial gyrase for antimicrobial studies). Quantitative structure-activity relationship (QSAR) models trained on analogous compounds (e.g., ’s methyl carboxylate derivative) can prioritize synthetic targets. Validate predictions with in vitro assays .

Q. What experimental designs mitigate instability of intermediates in multi-step syntheses?

  • Methodological Answer : Employ flow chemistry for unstable intermediates, minimizing exposure to ambient conditions. For air-sensitive steps, use Schlenk techniques under inert gas. Real-time monitoring via FTIR or Raman spectroscopy ensures rapid quenching or stabilization of reactive species .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dichloro-6-methylquinoline
Reactant of Route 2
2,8-Dichloro-6-methylquinoline

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